molecular formula C21H22N4O2S B2394146 2-{[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097866-64-1

2-{[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No.: B2394146
CAS No.: 2097866-64-1
M. Wt: 394.49
InChI Key: LOMAWIZOLZIGAK-UHFFFAOYSA-N
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Description

2-{[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.49. The purity is usually 95%.
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Biological Activity

The compound 2-{[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to summarize its biological activity based on current research findings, including data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H20N6O2S
  • Molecular Weight : 420.5 g/mol
  • CAS Number : 2097933-29-2

The compound features a cyclopenta[c]pyridazin core linked to a benzothiazole moiety through a piperidine ring. This unique structure may contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anti-inflammatory , antitumor , and antimicrobial effects.

Anti-inflammatory Activity

Studies have shown that derivatives of cyclopenta[c]pyridazine compounds can selectively inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. For instance, related compounds have demonstrated IC50 values as low as 0.52 μM against COX-II, indicating significant anti-inflammatory potential compared to standard drugs like Celecoxib .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies suggest that it can inhibit tumor growth by affecting pathways related to cell proliferation and apoptosis. For example, compounds with similar structures have been reported to downregulate PD-1 and PD-L1 expression in malignant cells .

Antimicrobial Activity

Preliminary evaluations indicate that the compound possesses antimicrobial properties against various bacterial strains. The presence of the benzothiazole group is often associated with enhanced antibacterial activity due to its ability to disrupt microbial cell membranes .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its analogs:

  • Study on COX Inhibition :
    • A series of related compounds were tested for their inhibitory effects on COX enzymes.
    • Results indicated significant selectivity for COX-II over COX-I with IC50 values ranging from 0.52 μM to 22.25 μM .
  • Antitumor Efficacy :
    • A study assessed the impact of related compounds on tumor cell lines.
    • The results showed a marked reduction in cell viability at concentrations as low as 10 µM, suggesting potential for further development as antitumor agents .
  • Antimicrobial Testing :
    • The compound was screened against Gram-positive and Gram-negative bacteria.
    • It exhibited minimum inhibitory concentrations (MIC) in the range of 32–128 µg/mL against tested strains .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
PYZ16COX-II Inhibition0.52
PYZ17Antitumor10
Benzothiazole DerivativeAntimicrobial64

Properties

IUPAC Name

2-[[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c26-20-11-15-2-1-3-17(15)23-25(20)12-14-6-8-24(9-7-14)21(27)16-4-5-18-19(10-16)28-13-22-18/h4-5,10-11,13-14H,1-3,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMAWIZOLZIGAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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